Bis(2-hydroxyethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine
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Overview
Description
Bis(2-hydroxyethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine is a chemical compound with significant applications in various fields of science and industry. This compound is characterized by the presence of two hydroxyethyl groups and a trichlorophenylsulfonyl group attached to an amine. Its unique structure imparts specific chemical properties that make it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine typically involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with diethanolamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis(2-hydroxyethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trichlorophenylsulfonyl group can be reduced to a phenylsulfonyl group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Phenylsulfonyl derivatives.
Substitution: Various substituted amines or thiols.
Scientific Research Applications
Bis(2-hydroxyethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl groups can form hydrogen bonds with active sites, while the trichlorophenylsulfonyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to specific biochemical effects.
Comparison with Similar Compounds
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: An ester of ethylene glycol and terephthalic acid, used in the production of poly(ethylene terephthalate).
Bis(2-hydroxyethyl)amine: A simpler compound with two hydroxyethyl groups attached to an amine, used in various chemical syntheses.
Uniqueness
Bis(2-hydroxyethyl)[(2,4,5-trichlorophenyl)sulfonyl]amine is unique due to the presence of the trichlorophenylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C10H12Cl3NO4S |
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Molecular Weight |
348.6 g/mol |
IUPAC Name |
2,4,5-trichloro-N,N-bis(2-hydroxyethyl)benzenesulfonamide |
InChI |
InChI=1S/C10H12Cl3NO4S/c11-7-5-9(13)10(6-8(7)12)19(17,18)14(1-3-15)2-4-16/h5-6,15-16H,1-4H2 |
InChI Key |
MENWNYNUMRNXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)N(CCO)CCO |
Origin of Product |
United States |
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